4-Dodecyl-4-methylmorpholin-4-ium chloride
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Overview
Description
4-Dodecyl-4-methylmorpholin-4-ium chloride is a quaternary ammonium compound with the molecular formula C17H36ClNO. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by a morpholine ring substituted with a dodecyl group and a methyl group, making it a cationic surfactant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-4-methylmorpholin-4-ium chloride typically involves the quaternization of 4-dodecylmorpholine with methyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction proceeds as follows:
4-Dodecylmorpholine+Methyl Chloride→4-Dodecyl-4-methylmorpholin-4-ium chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Dodecyl-4-methylmorpholin-4-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium bromide or potassium iodide in an aqueous or organic solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: 4-Dodecyl-4-methylmorpholin-4-ium bromide or iodide.
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced derivatives, although these are less common.
Scientific Research Applications
4-Dodecyl-4-methylmorpholin-4-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the study of cell membranes and as a component in buffer solutions for protein purification.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of 4-Dodecyl-4-methylmorpholin-4-ium chloride is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with hydrophobic and hydrophilic molecules. This property is exploited in various applications, such as emulsification and micelle formation. The molecular targets include cell membranes and other lipid structures, where it can disrupt or stabilize the membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 4-Dodecylmorpholine
- 4-Methylmorpholine
- 4-Dodecyl-4,6-dimethylmorpholin-4-ium chloride
Uniqueness
4-Dodecyl-4-methylmorpholin-4-ium chloride is unique due to its specific combination of a dodecyl group and a methyl group on the morpholine ring. This structure imparts distinct surfactant properties, making it more effective in certain applications compared to its analogs. For example, the presence of the dodecyl group enhances its ability to form micelles, which is beneficial in drug delivery and nanoparticle synthesis.
Properties
CAS No. |
14866-50-3 |
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Molecular Formula |
C17H36ClNO |
Molecular Weight |
305.9 g/mol |
IUPAC Name |
4-dodecyl-4-methylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C17H36NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18(2)14-16-19-17-15-18;/h3-17H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
VUPYJQBQHHNCPX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1(CCOCC1)C.[Cl-] |
Origin of Product |
United States |
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